Cedrene

Catalog No.
S523049
CAS No.
11028-42-5
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cedrene

CAS Number

11028-42-5

Product Name

Cedrene

IUPAC Name

(1S,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15+/m1/s1

InChI Key

IRAQOCYXUMOFCW-CXTNEJHOSA-N

SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Solubility

Soluble in DMSO

Synonyms

alpha-cedrene, beta-cedrene, cedrene, cedrone

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC=C([C@@H](C3)C2(C)C)C

Description

The exact mass of the compound Cedrene is 204.1878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Cedrene is a sesquiterpene hydrocarbon primarily found in the essential oil of cedar trees, particularly in Cedrus atlantica and Cedrus libani. It exists in two isomeric forms: (−)-α-cedrene and (+)-β-cedrene, which differ in the position of a double bond within their molecular structures. The molecular formula for cedrene is C15H24C_{15}H_{24}, and it is characterized by its complex tricyclic structure, which contributes to its unique properties and applications in various fields, including perfumery and natural product synthesis .

Antimicrobial Activity:

Studies suggest cedrene possesses antimicrobial properties against certain bacteria and fungi. Research published in "Dermatotoxicology" explored the use of cedrene in underarm deodorants for its potential to inhibit odor-causing bacteria []. Further investigations are needed to determine the specific mechanisms and efficacy of cedrene against different microbial strains.

Insecticidal Properties:

Cedrene has shown promise as a natural insecticide. A study published in the "Journal of Medical Entomology" investigated the insecticidal activity of cedrene against mosquitoes. The findings suggest cedrene could be a potential eco-friendly alternative to synthetic insecticides [].

Anti-inflammatory Effects:

Cedrene's anti-inflammatory properties are being explored in scientific research. A study published in "Biological and Pharmaceutical Bulletin" examined the effects of cedrene on inflammation markers in mice. The results suggest cedrene may have potential for treating inflammatory conditions []. More research is needed to understand the mechanisms and therapeutic applications.

Anticancer Research:

Limited scientific research suggests cedrene might have anticancer properties. A study published in " Anticancer Research" explored the cytotoxic effects of cedrene on human cancer cell lines. The findings indicate cedrene may induce cell death in cancer cells []. However, extensive research is required to determine its effectiveness and safety in cancer treatment.

Due to its reactive double bonds and complex structure. Key reactions include:

  • Michael Addition: Cedrene can undergo both inter- and intramolecular Michael reactions, allowing for the formation of new carbon-carbon bonds. These reactions are critical in synthetic pathways leading to cedrene derivatives .
  • Cyclization Reactions: Cedrene can serve as a precursor for cyclization reactions, yielding various cyclic compounds that have significant biological activity .
  • Free Radical Reactions: The structure of cedrene allows it to participate in free radical cycloadditions, which are useful for synthesizing complex organic molecules .

Cedrene exhibits notable biological activities. It has been studied for its potential anti-inflammatory, antimicrobial, and antifungal properties. Research indicates that cedrene may inhibit certain bacterial strains and exhibit cytotoxic effects against cancer cells. Its presence in cedar oil has also been linked to various therapeutic effects, making it a compound of interest in pharmacological research .

The synthesis of cedrene has been approached through multiple strategies:

  • Total Synthesis: Various total synthesis methods have been developed, including:
    • Stork Synthesis: Utilizing strategic bond cleavage and cyclization techniques to construct the cedrene framework .
    • Biogenetic Type Cyclization: This method involves converting nerolidol into cedrene through a series of cyclizations using acids as catalysts .
    • Sequential Michael Reactions: A newer approach employs sequential intermolecular and intramolecular Michael reactions using bicyclo[3.3.0]octenones as intermediates to achieve high yields of cedrene .
  • Natural Extraction: Cedrene can also be extracted from natural sources such as cedar wood oil, where it occurs naturally alongside other terpenes.

Cedrene finds applications across various industries:

  • Fragrance Industry: Its pleasant woody scent makes it a popular choice in perfumes and scented products.
  • Pharmaceuticals: Due to its biological activity, cedrene is explored for potential therapeutic applications, including anti-inflammatory and antimicrobial agents.
  • Agriculture: It is used as a natural pesticide due to its insect-repellent properties.

Studies on the interactions of cedrene with biological systems have revealed its potential synergistic effects with other compounds. For instance, when combined with certain essential oils or plant extracts, cedrene may enhance antimicrobial activity or improve therapeutic efficacy against specific pathogens. Research continues to explore these interactions to better understand the full scope of cedrene's biological properties .

Cedrene shares structural similarities with several other sesquiterpenes. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey CharacteristicsUnique Features
CedrolC15H26OC_{15}H_{26}OAlcohol derivative of cedreneExhibits calming effects; used in aromatherapy
Beta-CedreneC15H24C_{15}H_{24}Isomer of alpha-cedreneDifferent double bond placement; distinct aroma profile
NerolidolC15H26OC_{15}H_{26}OMonoterpene with floral scentKnown for its anti-inflammatory properties
HumuleneC15H24C_{15}H_{24}Found in hops; contributes to beer aromaExhibits anti-inflammatory and analgesic properties

Cedrene's unique tricyclic structure sets it apart from these similar compounds, influencing its specific biological activities and applications in various fields .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.6

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

50D4A81G8T

GHS Hazard Statements

Aggregated GHS information provided by 1597 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 1597 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 1561 of 1597 companies with hazard statement code(s):;
H226 (24.92%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.12%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H400 (99.81%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable

Flammable;Health Hazard;Environmental Hazard

Other CAS

469-61-4
11028-42-5

Wikipedia

Cedrene

Use Classification

Fragrance Ingredients

General Manufacturing Information

Cedrene: ACTIVE

Dates

Modify: 2023-08-15
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